molecular formula C25H32FN3O2S B289427 N-{6-tert-butyl-3-[(4-methyl-1-piperazinyl)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}-2-fluorobenzamide

N-{6-tert-butyl-3-[(4-methyl-1-piperazinyl)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}-2-fluorobenzamide

Cat. No. B289427
M. Wt: 457.6 g/mol
InChI Key: WOTBSNINUNKPKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{6-tert-butyl-3-[(4-methyl-1-piperazinyl)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}-2-fluorobenzamide, commonly known as TAK-659, is a small molecule inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key component of the B-cell receptor (BCR) signaling pathway, which is critical for the survival and proliferation of B-cells. TAK-659 has been shown to be a potent and selective inhibitor of BTK, and has demonstrated promising results in preclinical studies as a potential treatment for B-cell malignancies.

Mechanism of Action

TAK-659 selectively binds to and inhibits BTK, a key component of the N-{6-tert-butyl-3-[(4-methyl-1-piperazinyl)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}-2-fluorobenzamide signaling pathway. This pathway is critical for the survival and proliferation of B-cells, and is often dysregulated in B-cell malignancies. By inhibiting BTK, TAK-659 disrupts this pathway and induces apoptosis in B-cells.
Biochemical and Physiological Effects
In preclinical studies, TAK-659 has been shown to inhibit N-{6-tert-butyl-3-[(4-methyl-1-piperazinyl)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}-2-fluorobenzamide signaling and induce apoptosis in B-cells, leading to significant anti-tumor activity. TAK-659 has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life in vivo.

Advantages and Limitations for Lab Experiments

One advantage of TAK-659 is its selectivity for BTK, which reduces the risk of off-target effects. However, one limitation is that BTK inhibition may not be effective in all types of B-cell malignancies, and resistance to BTK inhibitors can develop over time.

Future Directions

There are several potential future directions for research on TAK-659. One area of focus could be the development of combination therapies with other agents that target complementary pathways, such as PI3K inhibitors or anti-CD20 antibodies. Another area of interest could be the development of biomarkers to predict response to BTK inhibition, which could help identify patients who are most likely to benefit from this therapy. Finally, there is also potential for the development of TAK-659 as a treatment for other diseases beyond B-cell malignancies, such as autoimmune disorders or inflammatory diseases.

Synthesis Methods

The synthesis of TAK-659 involves several steps, starting with the reaction of 2-fluorobenzoyl chloride with 2-aminothiophenol to yield 2-fluoro-N-(2-hydroxyphenyl)benzamide. This compound is then reacted with tert-butyl carbazate and N,N'-dicyclohexylcarbodiimide to form N-(tert-butylcarbamoyl)-2-fluoro-N-(2-hydroxyphenyl)benzamide. The tert-butyl group is then removed using trifluoroacetic acid, and the resulting compound is reacted with 4-methylpiperazine and N,N'-dicyclohexylcarbodiimide to yield TAK-659.

Scientific Research Applications

TAK-659 has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, TAK-659 has been shown to inhibit N-{6-tert-butyl-3-[(4-methyl-1-piperazinyl)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}-2-fluorobenzamide signaling and induce apoptosis (programmed cell death) in B-cells, leading to significant anti-tumor activity.

properties

Molecular Formula

C25H32FN3O2S

Molecular Weight

457.6 g/mol

IUPAC Name

N-[6-tert-butyl-3-(4-methylpiperazine-1-carbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-fluorobenzamide

InChI

InChI=1S/C25H32FN3O2S/c1-25(2,3)16-9-10-18-20(15-16)32-23(27-22(30)17-7-5-6-8-19(17)26)21(18)24(31)29-13-11-28(4)12-14-29/h5-8,16H,9-15H2,1-4H3,(H,27,30)

InChI Key

WOTBSNINUNKPKT-UHFFFAOYSA-N

SMILES

CC(C)(C)C1CCC2=C(C1)SC(=C2C(=O)N3CCN(CC3)C)NC(=O)C4=CC=CC=C4F

Canonical SMILES

CC(C)(C)C1CCC2=C(C1)SC(=C2C(=O)N3CCN(CC3)C)NC(=O)C4=CC=CC=C4F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.